molecular formula C6H14ClN B1468321 1-Cyclobutylethanamine hydrochloride CAS No. 904733-73-9

1-Cyclobutylethanamine hydrochloride

Cat. No.: B1468321
CAS No.: 904733-73-9
M. Wt: 135.63 g/mol
InChI Key: WLHYWKUHCPUOOO-UHFFFAOYSA-N
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Description

1-Cyclobutylethanamine hydrochloride is a chemical compound with the molecular formula C6H14ClN . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H . This indicates the structural formula of the compound. For a detailed molecular structure, it is recommended to refer to specialized databases or software.


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 135.64 .

Scientific Research Applications

  • Pharmaceutical Applications : Studies on compounds like cyclopentolate hydrochloride have investigated their effects in veterinary ophthalmology, such as the impact on tear production, pupil size, and intraocular pressure in dogs (Costa et al., 2016). Such research underscores the potential of cycloalkylamine derivatives in developing therapeutic agents.

  • Analytical Chemistry : Research involving cyclopentolate HCl and other compounds via charge-transfer complex formation with TCNQ and TCNE reagents demonstrates the application of cycloalkylamine derivatives in developing sensitive, accurate, and reproducible analytical methods (Mohamed et al., 2015).

  • Chemical Synthesis : The palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes showcases the utility of cyclobutyl-containing compounds in synthetic chemistry, providing insights into reaction mechanisms and potential synthetic applications (Shi et al., 2006).

  • Material Science : The development of carbon dots for drug delivery, where cysteamine hydrochloride has been used as a linker, highlights the intersection of nanotechnology and pharmaceuticals, offering novel approaches to drug delivery systems (Pandey et al., 2013).

  • Solid-State Chemistry : Research on the solid-state phase behavior of cysteamine hydrochloride, including the discovery of new crystal forms and their thermodynamic stabilities, emphasizes the importance of understanding the physical chemistry of such compounds for pharmaceutical development and manufacturing (Gana et al., 2015).

Mechanism of Action

The mechanism of action of 1-Cyclobutylethanamine hydrochloride is not explicitly mentioned in the search results. It’s important to note that the mechanism of action can vary depending on the context in which the compound is used .

Safety and Hazards

The safety information for 1-Cyclobutylethanamine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, and may cause eye irritation . It is recommended to handle this compound with appropriate safety measures.

Properties

IUPAC Name

1-cyclobutylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHYWKUHCPUOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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